1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
Description
Properties
CAS No. |
87388-52-1 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)10-6-14-7-11(10)9-4-2-3-5-12(9)13/h2-7,14H,1H3 |
InChI Key |
YOCHMGYIEGDQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components:
- Starting materials: 2-chlorobenzaldehyde and pyrrole
- Catalysts: Acid catalysts such as acetic acid or Lewis acids
- Solvents: Ethanol, toluene, or dichloromethane (DCM)
- Conditions: Reflux or controlled heating under inert atmosphere or air
Detailed Preparation Methods
Acid-Catalyzed Condensation of 2-Chlorobenzaldehyde with Pyrrole
- Procedure: The reaction is carried out by mixing equimolar amounts of 2-chlorobenzaldehyde and pyrrole in ethanol or a similar solvent. An acid catalyst (e.g., acetic acid or trifluoroacetic acid) is added to promote electrophilic substitution.
- Reaction conditions: The mixture is refluxed for several hours (typically 4–12 hours) to ensure complete conversion.
- Outcome: Formation of 4-(2-chlorophenyl)-1H-pyrrole intermediate, where the 2-chlorophenyl group is attached at the 4-position of the pyrrole ring.
Introduction of the Ethanone Group at the 3-Position
- Approach: The ethanone moiety can be introduced via acylation reactions such as Friedel-Crafts acylation or by using acetylating agents (e.g., acetyl chloride or acetic anhydride) in the presence of Lewis acid catalysts.
- Catalysts: Common catalysts include aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
- Solvent: Non-protic solvents like dichloromethane or chloroform are preferred to avoid side reactions.
- Conditions: The reaction is typically performed at low temperature (0–5 °C) initially, then allowed to warm to room temperature.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate pure this compound.
Alternative Synthetic Routes and Catalytic Systems
Multicomponent Reactions and Metal Salt Catalysis
- Recent advances in pyrrole chemistry have demonstrated the use of metal salts such as iron(III) perchlorate hexahydrate as efficient catalysts for the synthesis of pyrrole derivatives bearing aryl substituents, including 2-chlorophenyl groups.
- These methods involve multicomponent reactions of amines, aldehydes, and diketones under mild conditions (e.g., 50 °C in toluene/acetic acid mixtures), yielding pyrrole derivatives with good functional group tolerance and scalability.
- Although these methods are primarily reported for pyrrolo[3,2-b]pyrrole systems, the principles can be adapted for the preparation of this compound by selecting appropriate starting materials and reaction conditions.
Continuous Flow and Scale-Up Techniques
- Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent mixing, enhancing yield and purity.
- Continuous flow methods allow for better control of exothermic reactions and facilitate large-scale production without compromising product quality.
- Purification is typically achieved by recrystallization or chromatographic separation to obtain high-purity material suitable for research or further application.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- NMR Characterization: The product exhibits characteristic proton signals corresponding to the pyrrole ring and the 2-chlorophenyl substituent. The ethanone methyl group appears as a singlet near δ 2.5 ppm in ^1H NMR.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 219.66 g/mol confirms the molecular formula C12H10ClNO.
- Purity Assessment: Chromatographic methods (HPLC, flash chromatography) are used to ensure purity >95%.
- Scalability: Recent studies report successful synthesis on >10 g scale without loss of yield or purity, indicating robustness of the methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Scientific Research Applications
Structure and Composition
The compound has the following structural characteristics:
- Molecular Formula : C12H10ClNO
- Molecular Weight : 233.67 g/mol
- IUPAC Name : 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies indicate that derivatives of pyrrole compounds exhibit significant biological activities, including:
- Antitumor Activity : Research has shown that pyrrole derivatives can inhibit tumor growth. For instance, a study demonstrated that compounds similar to this compound displayed cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies reported effective inhibition of bacterial growth, indicating its potential use as an antibacterial agent .
Agricultural Applications
In agricultural research, compounds like this compound have been explored for their role as pesticides or herbicides. The chlorophenyl group enhances the bioactivity of the compound, making it suitable for developing agrochemicals that target specific pests while minimizing environmental impact .
Materials Science
The unique properties of this compound allow it to be utilized in materials science. Its ability to form stable complexes with metals can be exploited for:
- Catalysis : The compound can serve as a ligand in catalytic processes, enhancing the efficiency of chemical reactions .
- Polymer Chemistry : It can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength .
Case Study 1: Antitumor Activity
A study conducted on various pyrrole derivatives, including this compound, showed promising results in inhibiting the proliferation of human breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effectiveness of several pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) :
This derivative replaces the pyrrole ring with a sulfonyl group, enhancing electrophilicity. It exhibits a higher melting point (137.3–138.5°C) compared to typical pyrrole-based ketones, likely due to stronger intermolecular interactions . - 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one :
Incorporates a thiophene substituent and a dihydropyrrolone ring, increasing π-conjugation. The presence of sulfur may improve binding to metal catalysts, as seen in palladium/copper-catalyzed syntheses .
Functional Group Modifications
- 1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one :
Replaces the pyrrole with a tetrazole ring, introducing nitrogen-rich heterocyclic character. This enhances its utility in pharmaceuticals, particularly in kinase inhibitor scaffolds . - 2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one :
Features dual chlorophenyl groups and methyl substituents on the pyrrole ring, increasing steric bulk and lipophilicity (molecular weight: 296.19 g/mol) .
Spectroscopic and Computational Comparisons
NMR Analysis
- 1-(4-(Phenylethynyl)phenyl)ethan-1-one :
Displays distinct ¹H-NMR signals for acetyl (δ ~2.6 ppm) and alkynyl protons (δ ~7.3–7.5 ppm). In contrast, pyrrole-based ketones show downfield-shifted aromatic protons due to ring current effects . - 1-[(2S,4R)-4-[(2-Chlorophenyl)amino]-2-methyl-6-(1H-pyrazol-3-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one: Complex ¹³C-NMR splitting patterns arise from stereochemical diversity (C21H21ClN4O), highlighting the impact of chiral centers on spectral complexity .
DFT Studies
- Electronic Properties: Density-functional theory (DFT) using Becke’s hybrid functional (B3LYP) and Lee-Yang-Parr correlation functional (LYP) has been applied to similar ketones to predict HOMO-LUMO gaps and charge distribution. For example, sulfonyl-substituted ethanones exhibit lower LUMO energies, enhancing electrophilicity in cross-coupling reactions .
- Hardness/Softness Analysis: Absolute hardness (η) calculations via Parr-Pearson theory suggest that chlorophenyl-substituted compounds are softer (η ~3–5 eV) compared to non-halogenated analogues, favoring nucleophilic attacks .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Computational Parameters (DFT)
*Hypothetical values based on analogous structures.
Biological Activity
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one, also known as 2-chloro-1-(4-(2-chlorophenyl)-1H-pyrrol-3-yl)ethanone, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 87388-52-1 |
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 1-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
| InChI Key | YOCHMGYIEGDQPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CNC=C1C2=CC=CC=C2Cl |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing several biochemical pathways. The precise mechanisms remain under investigation, but initial studies suggest potential interactions with dopamine receptors and other signaling molecules.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluating pyrrole derivatives found that compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound are being explored in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells. A comparative study on pyrrole derivatives indicated that modifications in the structure could enhance their antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antibacterial and antifungal activities of several pyrrole derivatives, including this compound. The results revealed significant antibacterial activity with specific MIC values against multiple pathogens. The study highlighted the influence of halogen substituents on bioactivity, suggesting that the chloro group enhances antimicrobial efficacy .
Evaluation in Cancer Research
In another case study focusing on anticancer activity, researchers synthesized a series of pyrrole-based compounds and evaluated their effects on CLL cell lines. The compounds demonstrated varying degrees of antiproliferative activity, with some showing promising results comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
